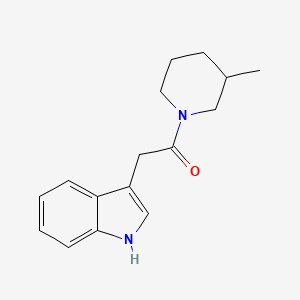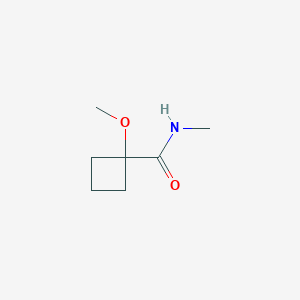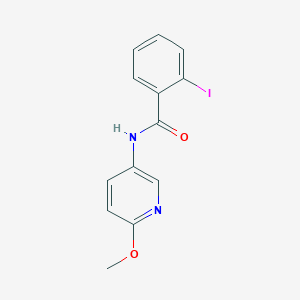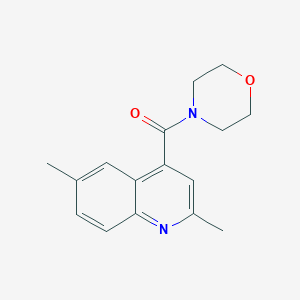
2,6-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide is a chemical compound that has been widely studied in the field of scientific research. This compound is also known as JNJ-10198409 and has been found to have potential applications in various fields, including cancer research, neuroscience, and immunology.
Mechanism of Action
The mechanism of action of 2,6-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide involves the inhibition of specific proteins that are involved in various cellular processes. In cancer cells, it has been found to inhibit the activity of a protein called Aurora kinase A, which is involved in cell division. In neurodegenerative diseases, it has been found to inhibit the activity of a protein called glycogen synthase kinase-3 beta, which is involved in the formation of beta-amyloid plaques in the brain. In immunology, it has been found to modulate the activity of immune cells by targeting specific proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,6-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide are dependent on the specific application. In cancer research, it has been found to inhibit the growth of cancer cells and induce cell death. In neuroscience, it has been found to improve cognitive function and reduce the formation of beta-amyloid plaques in the brain. In immunology, it has been found to modulate the activity of immune cells and reduce inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using 2,6-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide in lab experiments include its specificity and potency in targeting specific proteins. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for the study of 2,6-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide. In cancer research, it could be further studied as a potential treatment for various types of cancer. In neuroscience, it could be studied as a potential treatment for other neurodegenerative diseases. In immunology, it could be studied as a potential treatment for autoimmune diseases. Additionally, further studies are needed to determine the safety and efficacy of this compound in human trials.
Synthesis Methods
The synthesis of 2,6-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide involves the reaction of 2,6-dimethylquinoline-4-carboxylic acid with pyridine-2-carboxyaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography to obtain pure 2,6-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide.
Scientific Research Applications
2,6-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has been found to have potential applications in various fields of scientific research. In cancer research, it has been shown to inhibit the growth of cancer cells by targeting specific proteins. In neuroscience, it has been found to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, it has been shown to have potential as an immunomodulatory agent.
properties
IUPAC Name |
2,6-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-12-6-7-17-15(9-12)16(10-13(2)21-17)18(22)20-11-14-5-3-4-8-19-14/h3-10H,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAQCUHBHAAGCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7465632.png)
![2-[benzyl(methyl)amino]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide](/img/structure/B7465639.png)
![1-[4-(difluoromethoxy)phenyl]-N-(4-methoxy-2-morpholin-4-ylsulfonylphenyl)methanimine](/img/structure/B7465646.png)
![2-methyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7465651.png)
![2-(2,5-dimethylphenyl)sulfanyl-N-[2-(4-fluorophenyl)-5-methylpyrazol-3-yl]acetamide](/img/structure/B7465654.png)


![3-methyl-N-[(2-methylphenyl)methyl]furan-2-carboxamide](/img/structure/B7465685.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]cyclobutanecarboxamide](/img/structure/B7465694.png)
![[4-(3,4-Dimethylphenyl)sulfonylpiperazin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7465709.png)
![N-[[4-(3-methylpiperidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7465720.png)

